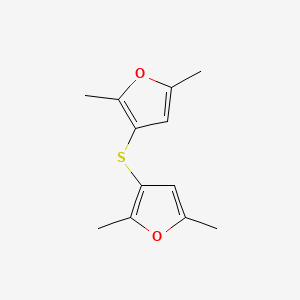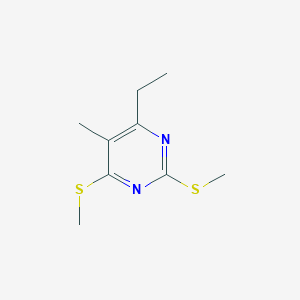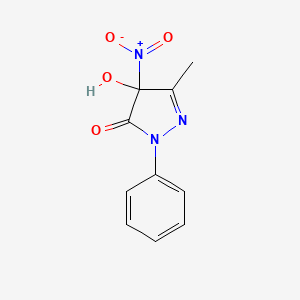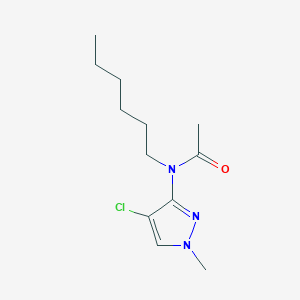
2,2,2-Trifluoro-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoro-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)acetamide is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a trifluoromethyl group, a methoxyquinoline moiety, and an acetamide linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Intermediate: The synthesis begins with the preparation of 6-methoxyquinolin-8-amine. This can be achieved through the nitration of 6-methoxyquinoline, followed by reduction of the nitro group to an amine.
Introduction of the Pentyl Chain: The quinoline intermediate is then reacted with a suitable pentyl halide under basic conditions to introduce the pentyl chain.
Formation of the Trifluoroacetamide: The final step involves the reaction of the intermediate with trifluoroacetic anhydride to form the trifluoroacetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trifluoro-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the quinoline ring can be oxidized to form a quinone derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted trifluoromethyl derivatives.
Aplicaciones Científicas De Investigación
2,2,2-Trifluoro-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the quinoline moiety.
Medicine: Explored for its potential therapeutic properties, including antimalarial and anticancer activities.
Industry: Utilized in the development of novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,2,2-Trifluoro-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)acetamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,2-Trifluoro-N-(4-sulfamoylphenyl)acetamide
- 2,2,2-Trifluoro-N-(4-aminophenyl)acetamide
Uniqueness
Compared to similar compounds, 2,2,2-Trifluoro-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)acetamide is unique due to the presence of the methoxyquinoline moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research in various scientific fields.
Propiedades
Número CAS |
88755-75-3 |
|---|---|
Fórmula molecular |
C17H20F3N3O2 |
Peso molecular |
355.35 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-N-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]acetamide |
InChI |
InChI=1S/C17H20F3N3O2/c1-11(5-3-8-22-16(24)17(18,19)20)23-14-10-13(25-2)9-12-6-4-7-21-15(12)14/h4,6-7,9-11,23H,3,5,8H2,1-2H3,(H,22,24) |
Clave InChI |
IQHSTPXPRLTCDX-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCNC(=O)C(F)(F)F)NC1=C2C(=CC(=C1)OC)C=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-2-[(piperidin-1-yl)methyl]pyridazin-3(2H)-one](/img/structure/B15213812.png)

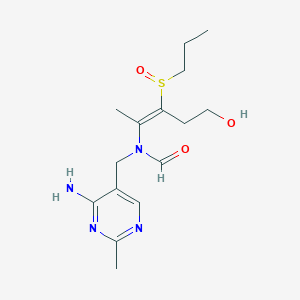

![1-(3-Fluorophenyl)-2-[(prop-2-en-1-yl)amino]ethan-1-one](/img/structure/B15213842.png)

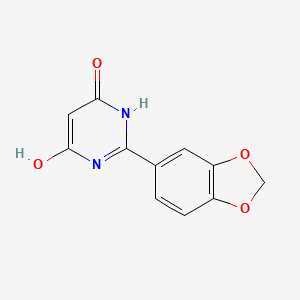
![2-[(1,3,4-Thiadiazol-2-yl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B15213863.png)
![N,N-Dimethyl-2-[1-[2-quinolinyl]ethylidene]hydrazinecarbothioamide](/img/structure/B15213872.png)
